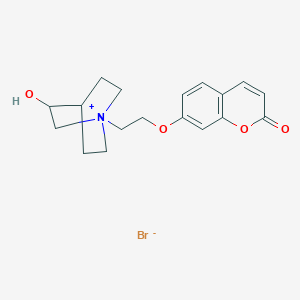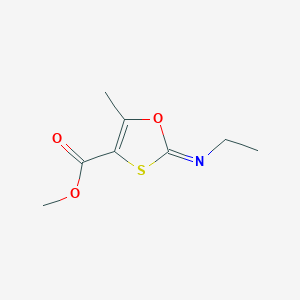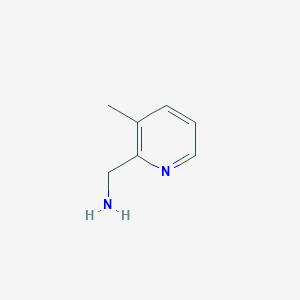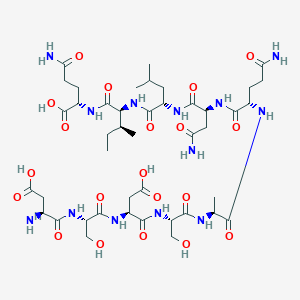
4-(Hydroxymethyl)pyrrolidin-2-one
Vue d'ensemble
Description
4-(Hydroxymethyl)pyrrolidin-2-one is an intermediate in the preparation of aminopiperidines and related compounds as MCH receptor modulators useful in the treatment of metabolic, feeding, and sexual disorders in humans . It is found in the nuclei of many natural products and biologically active molecules.
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient synthesis of a variety of organic compounds, including alkylaminophenol compounds .Molecular Structure Analysis
The molecular formula of 4-(Hydroxymethyl)pyrrolidin-2-one is C5H9NO2 . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)pyrrolidin-2-one include a melting point of 121°C (decomposes), a boiling point of 346.0±15.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis of Alkylaminophenol Compounds
4-(Hydroxymethyl)pyrrolidin-2-one is used in the synthesis of alkylaminophenol compounds . These compounds are biologically important and have been synthesized using the Petasis reaction . The structural properties and quantum chemical calculations of these compounds are carried out using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
Spectroscopic Studies
This compound is used in spectroscopic studies, including FTIR, UV, NMR, and UV-Vis spectrometry . These studies are supported by computational spectral studies, providing valuable insights into the structural properties of the compound .
Nonlinear Optics (NLO) Analysis
4-(Hydroxymethyl)pyrrolidin-2-one is used in NLO analysis . The NLO properties of a material determine its response to electric fields, making this compound useful in the development of optical devices .
Synthesis of Diaminovaleric Acids
This compound serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids . These acids have various applications in biochemistry and medicine .
Enantioselective Catalysis
4-(Hydroxymethyl)pyrrolidin-2-one is used in the synthesis of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis . Enantioselective catalysis is a key process in the production of pharmaceuticals and agrochemicals .
Biological Applications
Pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, has gained significant attention in the development of novel methods of synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . They exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Mécanisme D'action
Target of Action
4-(Hydroxymethyl)pyrrolidin-2-one is a biologically important alkylaminophenol compound . It serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .
Mode of Action
It is known that pyrrolidin-2-ones, which include 4-(hydroxymethyl)pyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, suggesting that they interact with various biological targets .
Biochemical Pathways
These include antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant activities, and more . This suggests that 4-(Hydroxymethyl)pyrrolidin-2-one may interact with multiple biochemical pathways.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given its role as a building block in the synthesis of various compounds , it likely contributes to the biological activities of these compounds.
Action Environment
The action, efficacy, and stability of 4-(Hydroxymethyl)pyrrolidin-2-one can be influenced by various environmental factors. For instance, its storage temperature and the presence of an inert atmosphere can affect its stability
Safety and Hazards
Orientations Futures
The pyrrolidine ring, which is a key feature of 4-(Hydroxymethyl)pyrrolidin-2-one, is a versatile scaffold for the development of novel biologically active compounds . Therefore, future research may focus on exploring the pharmacophore space of pyrrolidine derivatives for the treatment of various human diseases .
Propriétés
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570538 | |
| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
64320-89-4 | |
| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(Hydroxymethyl)pyrrolidin-2-one a valuable building block in organic synthesis?
A: 4-(Hydroxymethyl)pyrrolidin-2-one, a chiral γ-lactam, serves as a versatile precursor for synthesizing conformationally restricted amino acid analogs. Its rigid structure and existing chirality make it particularly useful for creating molecules with defined three-dimensional shapes, which is crucial in drug discovery for achieving specific interactions with biological targets. [, ]
Q2: What innovative synthetic approaches have been explored using 4-(Hydroxymethyl)pyrrolidin-2-one as a starting material?
A: Researchers have successfully employed 4-(Hydroxymethyl)pyrrolidin-2-one in the synthesis of a conformationally restricted analog of α-methylhomoserine. This involved a stereoselective acylation–alkylation sequence, showcasing the compound's utility in building complex molecules with controlled stereochemistry. [] Additionally, electrophilic amination of this chiral γ-lactam has led to the formation of highly stable atropisomers, further expanding its synthetic potential. [, ]
Q3: What are the implications of achieving stable atropisomers from 4-(Hydroxymethyl)pyrrolidin-2-one derivatives?
A: Atropisomers are stereoisomers arising from restricted rotation around a single bond. The ability to generate stable atropisomers from 4-(Hydroxymethyl)pyrrolidin-2-one derivatives is significant because it allows for the isolation and study of individual isomers with potentially distinct biological activities. This control over molecular shape is highly relevant in medicinal chemistry for optimizing drug-target interactions and enhancing pharmacological properties. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
